![molecular formula C15H15N B13347879 3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
3-([1,1'-Biphenyl]-4-yl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-4-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their potential as intermediates and active units in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)azetidine typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by visible-light-induced copper catalysis. This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and broad substrate scope .
Industrial Production Methods: Industrial production of azetidines, including 3-([1,1’-Biphenyl]-4-yl)azetidine, often involves the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride.
Substitution: This reaction can occur at different positions on the azetidine ring, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines .
科学的研究の応用
3-([1,1’-Biphenyl]-4-yl)azetidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: Serves as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for its unique structural properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
作用機序
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Azetidine-2-carboxylic acid: Known for its role as a proline analog in protein synthesis.
2-Methylazetidine: Used in the synthesis of pharmaceuticals and as a chiral building block.
3-Bromoazetidine: Employed in organic synthesis for its reactivity and as an intermediate in the production of other azetidines.
Uniqueness: 3-([1,1’-Biphenyl]-4-yl)azetidine stands out due to its biphenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry and as a versatile intermediate in organic synthesis .
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
3-(4-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h1-9,15-16H,10-11H2 |
InChIキー |
LNFVCXLFPIQTBX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



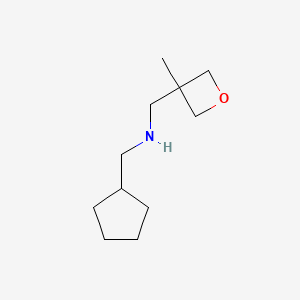
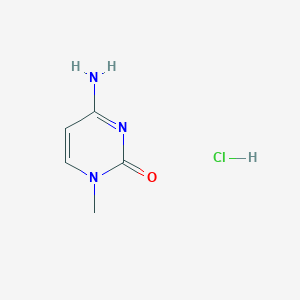
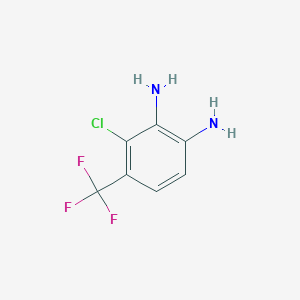
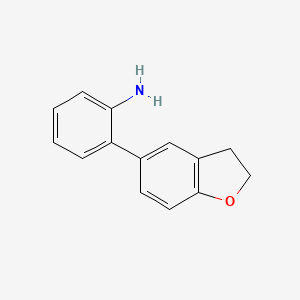


![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

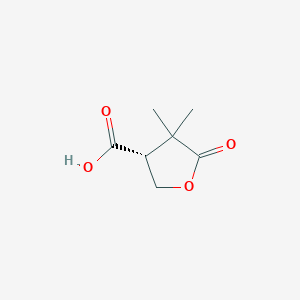
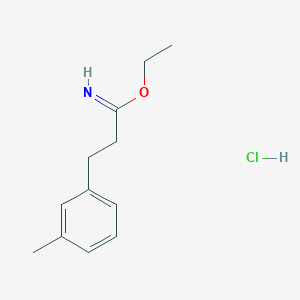
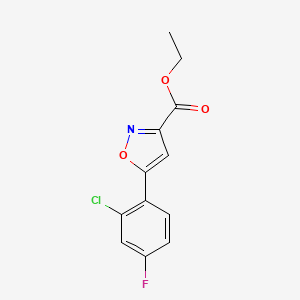
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)

